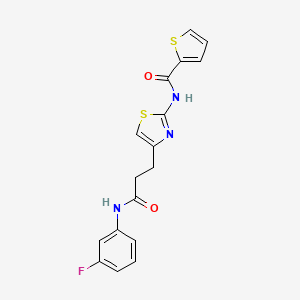
N-(2-(methylthio)phenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(methylthio)phenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide is a fascinating compound in the field of medicinal chemistry and organic synthesis. The structure consists of a phenyl ring substituted with a methylthio group at the 2-position, an acetamide moiety, and a pyridazinone ring with a p-tolyl substituent. This intricate structure endows the compound with significant biological activities, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(methylthio)phenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide involves several strategic steps. A common method begins with the condensation of 2-(methylthio)benzaldehyde with hydrazine hydrate, yielding the corresponding hydrazone. This intermediate undergoes cyclization with a suitable acetylating agent, forming the pyridazinone ring. The final step involves the N-acylation of the phenyl ring with an appropriate acetic acid derivative, introducing the acetamide functionality. Reaction conditions typically include solvent choices such as ethanol or dimethylformamide, and catalysts like acids or bases to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production might leverage flow chemistry techniques to ensure high efficiency and yield. The use of automated systems allows precise control over reaction parameters, minimizing human error and optimizing the purity of the final product. Large-scale reactors and continuous flow setups are often employed, coupled with real-time monitoring to maintain the integrity of the compound throughout the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation at the methylthio group, forming sulfoxides or sulfones under specific conditions, such as the presence of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions primarily target the pyridazinone ring, with hydrogenation processes reducing the double bonds within the structure.
Substitution: Electrophilic and nucleophilic substitutions occur at the phenyl and pyridazinone rings, often involving halogenation or alkylation reactions under conditions involving halogenating agents or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, alkyl halides for alkylation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated pyridazinone derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, aiding in the creation of complex molecules for various applications.
Biology: Research focuses on its role as a potential inhibitor of specific enzymes or receptors, offering insights into its therapeutic potential.
Medicine: N-(2-(methylthio)phenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide exhibits potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. These properties are being explored for drug development.
Industry: The compound serves as an intermediate in the synthesis of pharmaceuticals and fine chemicals, contributing to various industrial processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The detailed pathway typically includes binding to the active sites of target proteins, modulating their activity and altering downstream signaling cascades.
Comparison with Similar Compounds
Similar compounds in this class include other substituted pyridazinones and acetamides, such as:
N-(2-(Methylthio)phenyl)-2-(3-(p-tolyl)pyridazin-1(2H)-yl)acetamide
N-(2-(Methylthio)phenyl)-2-(6-oxo-3-(m-tolyl)pyridazin-1(6H)-yl)acetamide
Each compound's uniqueness lies in the substituents' positions and types on the phenyl and pyridazinone rings, influencing their chemical behavior and biological activities. The methylthio group in N-(2-(methylthio)phenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide adds distinctive properties, potentially enhancing its biological efficacy and specificity compared to other similar compounds.
Alright, what else is on your mind?
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-7-9-15(10-8-14)16-11-12-20(25)23(22-16)13-19(24)21-17-5-3-4-6-18(17)26-2/h3-12H,13H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEQHMGTBDZZCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2358695.png)



![N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2358702.png)

![benzo[c][1,2,5]thiadiazol-5-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2358704.png)
![N-isopropyl[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2358707.png)

![2-Chloro-N-[2-(2-phenyltriazol-4-yl)ethyl]acetamide](/img/structure/B2358709.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2358711.png)
![2-cyano-2-[(E)-2-(2-nitrophenyl)hydrazono]-N'-[(E)-4,4,4-trifluoro-1-methyl-3-oxobutylidene]acetohydrazide](/img/structure/B2358712.png)
![3-cinnamyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358713.png)
